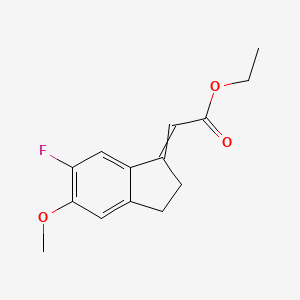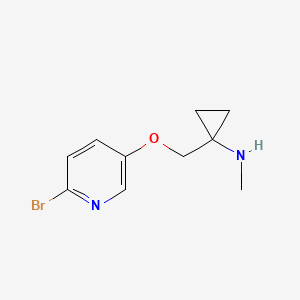
1-(((6-Bromopyridin-3-yl)oxy)methyl)-N-methylcyclopropanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(((6-Bromopyridin-3-yl)oxy)methyl)-N-methylcyclopropanamine is a chemical compound with the molecular formula C10H13BrN2O. It is a derivative of pyridine, featuring a bromine atom at the 6th position and a cyclopropanamine moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(((6-Bromopyridin-3-yl)oxy)methyl)-N-methylcyclopropanamine typically involves the reaction of 6-bromopyridin-3-yl methanol with N-methylcyclopropanamine. The reaction is carried out under controlled conditions, often using a base such as sodium hydride to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
1-(((6-Bromopyridin-3-yl)oxy)methyl)-N-methylcyclopropanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the bromine atom, using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium azide, potassium cyanide.
Major Products Formed
Oxidation: Formation of corresponding pyridine N-oxide derivatives.
Reduction: Formation of dehalogenated or reduced amine derivatives.
Substitution: Formation of azide or nitrile derivatives.
Wissenschaftliche Forschungsanwendungen
1-(((6-Bromopyridin-3-yl)oxy)methyl)-N-methylcyclopropanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of 1-(((6-Bromopyridin-3-yl)oxy)methyl)-N-methylcyclopropanamine involves its interaction with specific molecular targets. The bromine atom and the pyridine ring play crucial roles in binding to target proteins or enzymes, potentially inhibiting their activity. The cyclopropanamine moiety may also contribute to the compound’s overall bioactivity by enhancing its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-((6-Bromopyridin-3-yl)methyl)-2-methoxyethanamine: Similar structure but with a methoxyethanamine group instead of a cyclopropanamine moiety.
6-Bromopyridin-3-yl methanol: Lacks the cyclopropanamine and N-methyl groups, serving as a precursor in the synthesis of the target compound.
Uniqueness
1-(((6-Bromopyridin-3-yl)oxy)methyl)-N-methylcyclopropanamine is unique due to its combination of a bromopyridine ring and a cyclopropanamine moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C10H13BrN2O |
|---|---|
Molekulargewicht |
257.13 g/mol |
IUPAC-Name |
1-[(6-bromopyridin-3-yl)oxymethyl]-N-methylcyclopropan-1-amine |
InChI |
InChI=1S/C10H13BrN2O/c1-12-10(4-5-10)7-14-8-2-3-9(11)13-6-8/h2-3,6,12H,4-5,7H2,1H3 |
InChI-Schlüssel |
JVOCKZNHCRFRCB-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1(CC1)COC2=CN=C(C=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(6-Oxo-2,3,4,6-tetrahydrobenzo[f]quinoxalin-5-yl)acetamide](/img/structure/B15066151.png)
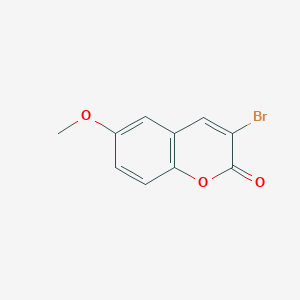






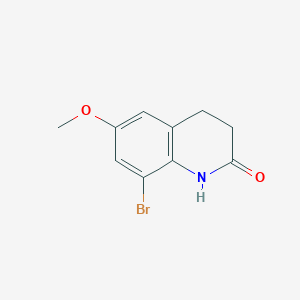
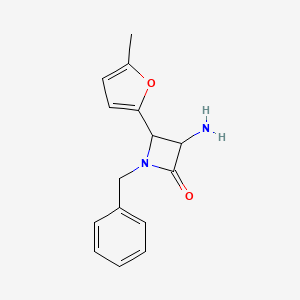

![3-(2,4,6-Trimethylphenyl)-1-oxa-2-azaspiro[4.5]dec-2-ene](/img/structure/B15066225.png)
